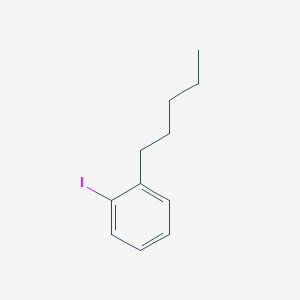

1-Iodo-2-pentylbenzene

Description

Significance of Aryl Iodides as Versatile Synthetic Intermediates

Aryl iodides are highly valued as versatile synthetic intermediates for several key reasons. The carbon-iodine bond in aryl iodides is the weakest among the aryl halides, making the iodine atom an excellent leaving group in various reactions. fiveable.me This property facilitates their participation in a wide array of transformations, most notably in the formation of new carbon-carbon and carbon-heteroatom bonds.

One of the most significant applications of aryl iodides is in transition metal-catalyzed cross-coupling reactions. nih.gov They are premier substrates for seminal reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings. ontosight.ainih.gov These reactions are fundamental to the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. The high reactivity of aryl iodides often allows these coupling reactions to proceed under milder conditions and with higher efficiency compared to their bromo- or chloro-analogs.

Beyond cross-coupling, aryl iodides are precursors to a variety of other important functional groups. They can be converted into Grignard reagents and organolithium compounds through metal-halogen exchange, which are then used in a plethora of nucleophilic addition and substitution reactions. nih.govthermofisher.com Furthermore, aryl iodides are key starting materials for the synthesis of hypervalent iodine reagents, which are powerful and environmentally benign oxidizing agents in their own right. nih.gov

The synthesis of aryl iodides can be achieved through various methods, including the direct iodination of arenes, the Sandmeyer reaction of aryl diazonium salts, and the Finkelstein reaction from other aryl halides. ontosight.aiorganic-chemistry.org The development of new and more efficient methods for their synthesis continues to be an active area of research. organic-chemistry.org

Overview of Research Trajectories for Iodinated Alkylbenzenes, with a Focus on 1-Iodo-2-pentylbenzene

Research into iodinated alkylbenzenes, a subclass of aryl iodides, has been driven by the need to introduce both an iodine atom and an alkyl group onto an aromatic ring in a controlled manner. This allows for the subsequent functionalization of the aromatic core via the iodo group, while the alkyl chain can influence the physical properties of the molecule, such as solubility and steric hindrance, or serve as a point for further chemical modification.

The direct iodination of alkylbenzenes often presents challenges regarding regioselectivity, as the activating nature of the alkyl group can lead to a mixture of ortho, meta, and para isomers. organic-chemistry.orgresearchgate.net Consequently, significant research has been dedicated to developing methods for the selective synthesis of specific isomers. For instance, methods utilizing iodine in the presence of an oxidizing agent or a catalyst have been explored to achieve regioselective iodination. researchgate.netyoutube.com

This compound, with its specific ortho-substitution pattern, is a valuable building block for creating sterically hindered and structurally complex molecules. Its synthesis often requires multi-step sequences to ensure the desired regiochemistry, potentially involving the ortho-lithiation of an appropriate precursor followed by iodination.

Recent research trajectories in the field of iodinated alkylbenzenes, including this compound, are focused on:

Developing more efficient and regioselective synthetic methods: This includes the use of novel catalysts and directing groups to control the position of iodination on the benzene (B151609) ring. acs.org

Expanding their application in cross-coupling reactions: Researchers are continuously exploring new coupling partners and reaction conditions to broaden the synthetic utility of these compounds. nih.govrsc.org

Investigating their role in the synthesis of novel materials and biologically active compounds: The unique structural features of ortho-substituted iodinated alkylbenzenes make them attractive precursors for the synthesis of new polymers, liquid crystals, and pharmaceutical agents.

The following table provides a summary of key properties and identifiers for this compound and related compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C11H15I | 274.14 | Not readily available |

| 1-Iodo-4-pentylbenzene | C11H15I | 274.14 | 85017-60-3 nih.gov |

| 1-Iodo-2-isopropylbenzene | C9H11I | 246.09 | 19099-54-8 fishersci.com |

| 1-Iodo-2-methoxybenzene | C7H7IO | 234.04 | 529-28-2 matrix-fine-chemicals.com |

| 1-Iodo-2-nitrobenzene | C6H4INO2 | 249.01 | 609-73-4 nih.gov |

| 2-Iodo-1-phenylpentan-1-one | C11H13IO | 288.12 | 124878-55-3 chemicalbook.com |

| 1-Iodo-2-(prop-2-yn-1-yloxy)benzene | C9H7IO | 258.06 | Not readily available uni.lu |

The continued exploration of the synthesis and reactivity of this compound and its analogs promises to unlock new avenues in synthetic chemistry, leading to the development of novel molecules with tailored properties and functions.

Structure

2D Structure

3D Structure

Properties

CAS No. |

110349-15-0 |

|---|---|

Molecular Formula |

C11H15I |

Molecular Weight |

274.14 g/mol |

IUPAC Name |

1-iodo-2-pentylbenzene |

InChI |

InChI=1S/C11H15I/c1-2-3-4-7-10-8-5-6-9-11(10)12/h5-6,8-9H,2-4,7H2,1H3 |

InChI Key |

QDHAOXFNLHIDRX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC=CC=C1I |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of 1 Iodo 2 Pentylbenzene

Transition Metal-Catalyzed Cross-Coupling Reactions of Aryl-Iodine Bonds

Transition metal-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. eie.gr The aryl-iodine bond in 1-iodo-2-pentylbenzene is particularly susceptible to oxidative addition by low-valent transition metal complexes, initiating catalytic cycles that lead to a diverse array of coupled products.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium catalysis is arguably the most versatile and widely employed method for the functionalization of aryl halides. mdpi.com The reactivity of the halide partner in these reactions generally follows the trend: I > Br > OTf >> Cl. fishersci.co.uk

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide. fishersci.co.uk The Suzuki-Miyaura reaction is renowned for its mild reaction conditions, tolerance of a wide variety of functional groups, and the low toxicity of its boron-based reagents. fishersci.co.uk In the context of this compound, a typical Suzuki-Miyaura coupling would involve its reaction with an aryl or vinyl boronic acid in the presence of a palladium(0) catalyst and a base. fishersci.co.ukharvard.edu The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the aryl iodide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to furnish the biaryl product and regenerate the Pd(0) catalyst. harvard.edu While specific studies on this compound are not extensively detailed in the provided results, the general principles of the Suzuki-Miyaura reaction are broadly applicable. For instance, the cross-coupling of 2-iodocycloenones with arylboronic acids has been successfully achieved using a recyclable Pd(0)/C catalyst under mild, environmentally benign conditions. nih.gov

Heck Reaction: The Heck reaction is a palladium-catalyzed method for the arylation of alkenes. vulcanchem.com The reaction typically involves the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by migratory insertion of an alkene and subsequent β-hydride elimination to yield the substituted alkene product. nih.gov The reaction of this compound with an alkene, such as styrene (B11656) or an acrylate, would be expected to proceed under standard Heck conditions, which often involve a palladium catalyst (e.g., Pd(OAc)2), a phosphine (B1218219) ligand, and a base. The regioselectivity of the addition to the alkene is generally controlled by steric factors, with the aryl group adding to the less substituted carbon of the double bond. mdpi.com

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This transformation is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. wikipedia.orglibretexts.org The reaction of this compound with a terminal alkyne would yield a 1-(2-pentylphenyl)alkyne. The generally accepted mechanism involves a palladium cycle and a copper cycle. wikipedia.org The reactivity of the aryl halide follows the order I > Br > Cl. wikipedia.org Copper-free Sonogashira protocols have also been developed, offering advantages in terms of green chemistry. rsc.org Studies on various iodoaromatic compounds have shown that both electron-donating and electron-withdrawing substituents are well-tolerated. beilstein-journals.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(0) catalyst, Base | Biaryls, Arylalkenes |

| Heck | Alkene | Pd(0) catalyst, Base | Substituted Alkenes |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | Arylalkynes |

Copper-Catalyzed Transformations

Copper-catalyzed reactions represent a valuable alternative and complement to palladium-based methodologies. sigmaaldrich.com While often requiring higher temperatures, copper catalysts can mediate a range of important transformations. sigmaaldrich.com For aryl iodides like this compound, copper catalysis is particularly relevant for the formation of carbon-heteroatom bonds, as seen in Ullmann-type couplings. Although specific examples involving this compound are not prevalent in the search results, the general reactivity patterns of aryl iodides in copper-catalyzed systems are well-established. For instance, the copper-catalyzed iododeboronation of arylboronic acids is a useful method for synthesizing aryl iodides. nih.gov

Radical Chemistry and Single-Electron Transfer (SET) Processes

Aryl radicals are highly reactive intermediates that can participate in a variety of synthetic transformations, offering a complementary approach to traditional ionic reaction pathways. nih.govrsc.org

Generation of Aryl Radicals from this compound and Related Precursors

The carbon-iodine bond in this compound is relatively weak and can be cleaved under certain conditions to generate a 2-pentylphenyl radical. This can be achieved through several methods, including single-electron transfer (SET) from a reductant. asiaresearchnews.com In recent years, methods for generating aryl radicals from aryl halides under mild conditions, such as using N-heterocyclic carbene catalysts or photoredox catalysis, have been developed, avoiding the need for toxic tin compounds. nih.govasiaresearchnews.com For example, a single electron transfer from an enolate intermediate to an aryl iodide can lead to the cleavage of the carbon-iodine bond and the formation of an aryl radical. asiaresearchnews.com Palladium complexes in the presence of specific ligands can also convert aryl iodides to aryl radicals under ground-state conditions. chemrxiv.org

Radical Cascade and Addition Reactions Involving the Aryl Moiety

Once generated, the 2-pentylphenyl radical can undergo a variety of subsequent reactions. Radical cascade reactions, in which a sequence of intramolecular and/or intermolecular reactions is initiated by a radical, are a powerful strategy for the rapid construction of complex molecular architectures. numberanalytics.combeilstein-journals.orgrsc.org The aryl radical derived from this compound could, in principle, initiate such a cascade.

Radical Addition: A common fate of aryl radicals is their addition to unsaturated systems like alkenes and alkynes. wikipedia.org This process, known as radical addition, typically involves the attack of the radical on the multiple bond to form a new carbon-centered radical, which can then be trapped or participate in further reactions. wikipedia.orglibretexts.org The addition of the 2-pentylphenyl radical to an alkene would lead to a new alkyl radical, which could then abstract a hydrogen atom or undergo other transformations. libretexts.org These radical addition reactions are a key feature of many radical cascade processes. nih.gov

Annulation and Cyclization Reactions Utilizing this compound

The presence of the aryl iodide functionality in this compound opens up a range of possibilities for constructing complex cyclic and polycyclic molecular architectures through annulation and cyclization reactions. These transformations are pivotal in synthetic organic chemistry for the assembly of carbocyclic and heterocyclic frameworks.

The aryl iodide group in this compound can serve as a precursor for radical or transition metal-mediated intramolecular cyclization reactions. These reactions typically involve the formation of an aryl radical or an organometallic intermediate that subsequently attacks an unsaturated moiety within the same molecule, leading to the formation of a new ring.

Radical cyclizations can be initiated from the aryl iodide. For instance, the treatment of an aryl iodide with a radical initiator, such as AIBN (azobisisobutyronitrile) and a reducing agent like tris(trimethylsilyl)silane (B43935) (TTMSS), can generate an aryl radical. beilstein-journals.org If the pentyl chain of this compound were appropriately functionalized with an alkene or alkyne, this aryl radical could undergo an intramolecular addition to the unsaturated bond, resulting in a cyclized product. The regioselectivity of such cyclizations (i.e., exo versus endo ring closure) is governed by Baldwin's rules, with 5-exo cyclizations generally being favored. researchgate.net

Palladium-catalyzed intramolecular reactions also represent a powerful strategy. Oxidative addition of the C-I bond to a low-valent palladium(0) species generates an arylpalladium(II) intermediate. This intermediate can then undergo intramolecular carbopalladation across a suitably positioned π-system within the molecule to form a new ring. rsc.org For example, if the pentyl group were to contain an alkyne, an intramolecular Heck-type reaction could lead to the formation of a fused ring system.

A notable example of a related transformation is the photoredox-mediated formal β-C(sp³)–H heteroarylation of o-iodoarylalkan-1-ones. rsc.org This process involves the generation of a radical anion from the iodoaryl ketone, which, after deiodination, leads to an aryl radical. This radical can then participate in subsequent hydrogen atom transfer (HAT) and cyclization cascades. While not a direct intramolecular cyclization of this compound itself, this illustrates the potential of the aryl iodide to initiate radical-based ring-forming processes.

A significant advancement in the functionalization of aryl iodides is the palladium/norbornene cooperative catalysis, often referred to as the Catellani reaction. nih.govchem-station.com This methodology allows for the sequential functionalization of an aryl iodide at both the ortho and ipso positions. wiley-vch.de The reaction is initiated by the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by the migratory insertion of norbornene. nih.gov The resulting arylnorbornylpalladium complex then undergoes C-H activation at the ortho position to form a stable palladacycle. nih.gov This intermediate acts as a scaffold, directing the subsequent reaction with various electrophiles and coupling partners. nih.govsioc-journal.cn

In the context of this compound, the presence of the pentyl group at the ortho position would direct the C-H activation to the other ortho position (C6). The catalytic cycle involves Pd(0), Pd(II), and Pd(IV) intermediates. nih.gov The general mechanism starts with the formation of an aryl-Pd(II) species, which then reacts with norbornene. nih.gov This is followed by C-H metalation to create a key arylnorbornyl palladacycle intermediate. nih.govnih.gov This intermediate can then react with an external electrophile. nih.gov The final step involves the extrusion of norbornene and reductive elimination to deliver the poly-substituted aromatic product. nih.gov

This strategy has been employed to construct a variety of fused ring systems. wiley-vch.deresearchgate.netrsc.org For instance, annulation reactions with alkynes can lead to the formation of phenanthridine (B189435) or cyclopenta[de]quinoline derivatives. researchgate.net While direct examples using this compound are not prominent in the literature, the versatility of the Catellani reaction suggests its applicability. By choosing appropriate coupling partners, one could envision the synthesis of complex, fused aromatic systems starting from this compound. The reaction's efficiency can be influenced by the choice of ligands, bases, and solvents. wiley-vch.de Recent developments have even seen the emergence of nickel-catalyzed versions of the Catellani annulation. nih.gov

Interactive Table: Key Annulation and Cyclization Reactions

| Reaction Type | Key Intermediates | Potential Products from this compound Derivatives |

| Radical Cyclization | Aryl Radical | Fused Carbocycles/Heterocycles |

| Pd-Catalyzed Intramolecular Heck | Arylpalladium(II) | Fused Ring Systems |

| Pd/Norbornene Annulation (Catellani) | Arylnorbornyl Palladacycle | Polysubstituted Aromatics, Fused Systems |

Other Functionalization Reactions at the Aryl or Alkyl Moiety

Beyond cyclization and annulation, the distinct functionalities of this compound—the aryl iodide and the pentyl side chain—allow for a variety of other chemical transformations. These reactions enable the introduction of new functional groups at either the aromatic core or the aliphatic side chain, further expanding the synthetic utility of this compound.

The aliphatic pentyl side chain of this compound is susceptible to functionalization, particularly through C-H activation strategies. These methods offer a direct way to introduce functionality without the need for pre-installed reactive groups on the chain.

Manganese(III) porphyrin-catalyzed reactions have been shown to achieve regioselective oxidation of C(sp³)–H bonds in arylalkanes. rsc.org For substrates like pentylbenzene (B43098), oxidation can occur at specific positions along the alkyl chain. For instance, hexylbenzene (B86705) can yield a mixture of 1,4- and 1,5-diketones, indicating that C-H bonds at various positions can be targeted. rsc.org In the case of this compound, such a catalytic system could potentially introduce ketone functionalities at the benzylic (Cα) or other positions of the pentyl chain. The phenyl ring plays a crucial role in these reactions, likely by stabilizing intermediates and directing the catalyst. rsc.org

Photoredox catalysis offers another avenue for side-chain functionalization. A method for the formal β-C(sp³)–H heteroarylation of o-iodoarylalkan-1-ones demonstrates the feasibility of targeting specific C-H bonds remote from the aryl ring. rsc.org This process involves a hydrogen atom transfer (HAT) step, where a radical abstracts a hydrogen from the alkyl chain, followed by coupling with a heteroaromatic partner. Applying a similar strategy to this compound could, in principle, allow for the introduction of various groups at positions along the pentyl chain, guided by the thermodynamics of the HAT process.

The iodine atom in this compound can be oxidized to higher valence states, creating hypervalent iodine reagents. diva-portal.org These reagents are valuable synthetic tools, acting as mild and selective oxidizing agents and as precursors for various functional group transformations. organic-chemistry.orgarkat-usa.org

The oxidation of an aryl iodide, such as this compound, can be achieved using various oxidants like m-chloroperoxybenzoic acid (mCPBA), Oxone, or sodium perborate. diva-portal.orgorganic-chemistry.org This can lead to the formation of iodine(III) species such as (diacetoxyiodo)arenes or [hydroxy(tosyloxy)iodo]arenes (HTIB). diva-portal.orgorganic-chemistry.org For example, reacting an iodoarene with mCPBA in acetic acid yields the corresponding (diacetoxyiodo)arene. organic-chemistry.org

These resulting hypervalent iodine(III) compounds can then be used in a wide array of synthetic applications. arkat-usa.org They can mediate oxidative functionalizations of carbonyl compounds, phenols, and alkenes, and can be used to construct diaryliodonium salts. diva-portal.org Diaryliodonium salts, in turn, are excellent arylating agents in metal-catalyzed and metal-free cross-coupling reactions. Therefore, the oxidative functionalization of the iodide in this compound transforms it from a simple aryl halide into a versatile and reactive hypervalent iodine reagent.

Interactive Table: Functionalization Reactions

| Moiety | Reaction Type | Reagents/Catalysts | Resulting Functionality |

| Pentyl Side Chain | C-H Oxidation | Mn(III) Porphyrin, Oxone | Ketone |

| Pentyl Side Chain | C-H Heteroarylation | Photoredox Catalyst, HAT | Heteroaryl Group |

| Aryl Iodide | Oxidation | mCPBA, Oxone | Hypervalent Iodine(III) |

| Hypervalent Iodine(III) | Arylation | (From Diaryliodonium Salts) | Biaryl Structures |

Mechanistic Investigations and Reaction Pathway Elucidations for 1 Iodo 2 Pentylbenzene Chemistry

Studies on Electrophilic Aromatic Iodination Mechanisms

The introduction of an iodine atom onto an aromatic ring, such as in the formation of 1-iodo-2-pentylbenzene from pentylbenzene (B43098), proceeds through an electrophilic aromatic substitution (SEAr) mechanism. This class of reactions involves the attack of an electrophile on the electron-rich aromatic ring, followed by the restoration of aromaticity.

Elucidation of Active Iodinating Species and Intermediate Complexes

The direct reaction of molecular iodine (I₂) with benzene (B151609) or simple alkylbenzenes is generally not feasible as I₂ is not a sufficiently strong electrophile to attack the aromatic ring. masterorganicchemistry.com Therefore, the generation of a more potent electrophilic iodine species is necessary. This is typically achieved by using an oxidizing agent or a Lewis acid catalyst. masterorganicchemistry.comlibretexts.org

Common methods for generating the active iodinating species include:

Oxidizing agents: Reagents like nitric acid, hydrogen peroxide, or periodic acid can oxidize I₂ to a more electrophilic species, often postulated as the iodonium (B1229267) ion (I⁺) or a protonated hypoiodous acid species (H₂OI⁺). libretexts.orggdut.edu.cnuomustansiriyah.edu.iq Recent studies suggest that H₂OI⁺ can be a significant iodinating agent, especially under acidic conditions. gdut.edu.cn

Lewis acids: Lewis acids such as FeBr₃ or CuCl₂ can polarize the I-I bond, creating a more electrophilic iodine center that can be attacked by the aromatic ring. askthenerd.com

Iodine monochloride (ICl): In this reagent, the more electronegative chlorine atom polarizes the bond, making the iodine atom electrophilic. nih.gov

Once the active iodinating species is formed, it interacts with the π-electron system of the alkylbenzene to form intermediate complexes. The initial interaction is often described as a π-complex , where the electrophile is loosely associated with the face of the aromatic ring. nih.govpnas.org This is followed by the formation of a more defined σ-complex , also known as an arenium ion. In this intermediate, the iodine atom is covalently bonded to one of the ring carbons, which becomes sp³-hybridized, and the positive charge is delocalized over the remaining five carbons of the ring. libretexts.orgpnas.org The formation of this σ-complex is typically the rate-determining step of the reaction. masterorganicchemistry.com Finally, a proton is lost from the sp³-hybridized carbon, restoring the aromaticity of the ring and yielding the iodinated product. libretexts.org

Kinetic and Thermodynamic Parameters of Iodination of Alkylbenzenes

The kinetics of the iodination of alkylbenzenes reveal important details about the reaction mechanism. Studies have shown that the reaction is often half-order with respect to iodine, suggesting a complex mechanism for the formation of the active iodinating species. asianpubs.org

Thermodynamic studies on the formation of complexes between iodine and various alkylbenzenes have been conducted. acs.org These studies provide data on the heats, free energies, and entropies of formation for these complexes, which are precursors to the final iodinated products. The stability of these charge-transfer complexes is influenced by the number and arrangement of alkyl groups on the benzene ring.

Table 1: Relative Reactivity and Thermodynamic Parameters for the Iodination of Various Alkylbenzenes

| Substrate | Relative Reactivity (vs. Benzene) | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol) |

| Benzene | 1.00 | - | - | 100 |

| Toluene | 1.07 | - | - | - |

| o-Xylene | 1.40 | - | - | - |

| m-Xylene | 9.00 | - | - | - |

| p-Xylene | 0.30 | - | - | - |

This table presents a compilation of relative reactivity data from kinetic studies asianpubs.org and Gibbs free energy values. asianpubs.org Note that a complete set of thermodynamic parameters for all listed substrates under identical conditions is not available in the cited literature.

The activation parameters, including activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), have been evaluated for the iodination of several substituted benzenes. The negative values for the entropy of activation suggest a highly ordered, bulky transition state, which is consistent with the involvement of a complex between the alkylbenzene and the iodinating species. asianpubs.org

Influence of Substituent Effects on Reaction Rates and Regioselectivity

The pentyl group in pentylbenzene is an alkyl group, which is an electron-donating group (EDG) through an inductive effect. lkouniv.ac.in EDGs increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. libretexts.orgopenstax.org This increased reactivity leads to a faster rate of iodination.

Substituents on the benzene ring also direct the position of electrophilic attack. Electron-donating groups like the pentyl group are ortho, para-directors . saskoer.ca This means that the incoming iodine electrophile will preferentially add to the positions ortho (carbon 2 and 6) and para (carbon 4) to the pentyl group. This regioselectivity can be explained by examining the stability of the intermediate σ-complex (arenium ion). When the electrophile attacks at the ortho or para position, the positive charge in one of the resonance structures of the σ-complex is placed on the carbon atom bearing the alkyl group. libretexts.org The alkyl group can then help to stabilize this positive charge through induction, making the ortho and para transition states more stable (and lower in energy) than the meta transition state. lkouniv.ac.in

For this compound, the iodine is at the ortho position relative to the pentyl group. The formation of the para-isomer, 1-iodo-4-pentylbenzene, is also expected. The ratio of ortho to para products is influenced by steric hindrance. The bulky pentyl group can sterically hinder the approach of the electrophile to the ortho positions, often leading to a higher proportion of the para product. researchgate.net

Radical Mechanism Exploration in Aryl Iodide Transformations

Aryl iodides, including this compound, can undergo transformations through radical mechanisms, which are distinct from the ionic pathways of electrophilic substitution. These processes involve the generation of highly reactive aryl radicals.

Pathways for Aryl Radical Generation from Iodinated Precursors

The carbon-iodine (C-I) bond in aryl iodides is the weakest among the carbon-halogen bonds, making it susceptible to cleavage to form an aryl radical. bohrium.com Several methods can be employed to generate aryl radicals from aryl iodide precursors:

Photochemical Cleavage: Aryl iodides can absorb light, particularly in the UV or visible range, leading to the homolytic cleavage of the C-I bond and the formation of an aryl radical and an iodine atom. bohrium.comrsc.org This process can be facilitated by photosensitizers or occur through direct excitation of the aryl iodide. nih.gov

Electron Transfer Processes: Single-electron transfer (SET) to an aryl iodide can form a radical anion, which then rapidly fragments to produce an aryl radical and an iodide anion. acs.org This SET can be initiated by photoexcited catalysts, electrochemical reduction, or strong electron donors. nih.govpku.edu.cn

Transition Metal-Mediated Processes: Transition metals like palladium can react with aryl iodides to generate aryl radicals. nih.gov This can occur as an alternative to the typical two-electron oxidative addition process.

The generated aryl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions, such as hydrogen atom transfer (HAT) or addition to multiple bonds. nih.gov For instance, an aryl radical can abstract a hydrogen atom from a suitable donor to form the corresponding arene. nih.gov

Role of Halogen Bonding Interactions in Promoting Radical Processes

Halogen bonding is a non-covalent interaction between a halogen atom (the Lewis acid, or halogen bond donor) and a Lewis base (the halogen bond acceptor). nih.govacs.org In the context of aryl iodides, the iodine atom can act as a halogen bond donor.

Recent research has highlighted the significant role of halogen bonding in promoting the generation of aryl radicals. rsc.orgrsc.org The formation of a halogen-bond complex between an aryl iodide and a Lewis base, such as an amine or a phenoxide, can facilitate radical formation upon photoirradiation. rsc.orgresearchgate.netacs.org

The mechanism is thought to involve the formation of an electron donor-acceptor (EDA) complex. rsc.orgacs.org In this complex, the Lewis base acts as the electron donor and the aryl iodide as the electron acceptor. Upon absorption of light, a photoinduced electron transfer (PET) can occur within this complex, leading to the formation of the aryl radical and the oxidized donor. rsc.orgresearchgate.net

This halogen-bonding-assisted pathway offers a metal-free method for generating aryl radicals under mild conditions, often using visible light. rsc.orgliv.ac.uk The interaction lengthens and weakens the C-I bond within the complex, making it more susceptible to cleavage. rsc.orgliv.ac.uk This strategy has been successfully applied in various radical cascade reactions. rsc.org

Catalytic Cycle Elucidation in Transition Metal-Catalyzed Processes

The chemistry of this compound is prominently characterized by its participation in transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is a highly effective site for catalysis, particularly with palladium complexes. While detailed kinetic and mechanistic studies specifically targeting this compound are not extensively documented, the catalytic cycles can be reliably elucidated by drawing parallels with well-understood mechanisms for related aryl iodides, such as those in Suzuki-Miyaura, Heck, and Stille reactions. vulcanchem.commdpi.com

A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction involving this compound typically involves three fundamental steps: oxidative addition, a subsequent coupling step (like transmetalation or migratory insertion), and reductive elimination. mdpi.comnumberanalytics.com

Transmetalation or Migratory Insertion: Following oxidative addition, the pathway diverges depending on the specific reaction.

In Suzuki-Miyaura coupling , the arylpalladium(II) halide complex undergoes transmetalation with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. The base activates the organoboron compound, facilitating the transfer of the organic group to the palladium center and displacing the iodide. mdpi.com

In Heck coupling , the arylpalladium(II) complex coordinates with an alkene. This is followed by syn-migratory insertion of the alkene into the palladium-carbon bond, forming a new alkylpalladium(II) intermediate. vulcanchem.com

In Stille coupling , transmetalation occurs with an organostannane reagent, transferring the organic moiety from tin to palladium. uwindsor.ca

Reductive Elimination: This final step involves the formation of the new carbon-carbon bond, yielding the final coupled product. The two organic ligands on the palladium(II) center couple, and the metal is reduced back to its catalytically active palladium(0) state, thus closing the catalytic loop. numberanalytics.com For reductive elimination to occur, the organic groups typically need to be in a cis orientation on the palladium complex.

The table below outlines the key steps in a hypothetical palladium-catalyzed Suzuki-Miyaura coupling of this compound.

| Step | Description | Reactants | Intermediates/Products |

| 1. Oxidative Addition | The Pd(0) catalyst inserts into the carbon-iodine bond of this compound. | This compound, Pd(0)L_n | trans-(2-pentylphenyl)palladium(II) iodide complex |

| 2. Transmetalation | An organoboron reagent, activated by a base, transfers its organic group to the palladium center. | trans-(2-pentylphenyl)palladium(II) iodide, Organoboron reagent, Base | Di-organopalladium(II) complex |

| 3. Reductive Elimination | The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst. | Di-organopalladium(II) complex | Final coupled product, Pd(0)L_n |

This table presents a generalized pathway. The exact nature of ligands (L) and intermediates can vary based on specific reaction conditions.

Detailed Regioselectivity and Stereoselectivity Mechanistic Insights

The structural features of this compound—an activated C-I bond on an aromatic ring and a flexible alkyl chain—present distinct challenges and opportunities for controlling selectivity in chemical transformations.

Regioselectivity: Regioselectivity in reactions involving this compound is primarily dictated by the competition between functionalization at the aromatic C-I bond and C-H bonds on the pentyl side chain.

Aromatic C-I Functionalization: In transition metal-catalyzed cross-coupling reactions, the C(sp²)-I bond is overwhelmingly the most reactive site due to its lower bond dissociation energy compared to C-H bonds. This ensures excellent regioselectivity for reactions like Suzuki, Heck, and Sonogashira couplings, which proceed almost exclusively at the site of the iodine atom. nih.gov

Alkyl C-H Functionalization: Achieving regioselective functionalization of the pentyl chain's C(sp³)-H bonds is more challenging but can be accomplished using specific catalytic systems. Studies on similar arylalkanes, such as pentylbenzene, have demonstrated that certain catalysts can direct oxidation to specific positions. For instance, manganese porphyrin-catalyzed oxidations have shown a preference for attacking the benzylic (C-1') and the sub-terminal (ω-1, or C-4') positions of the alkyl chain. rsc.orgresearchgate.net Furthermore, the ortho-iodo group can serve as a directing group in some modern C-H activation protocols. Photoredox catalysis, for example, can enable remote C-H functionalization by generating a radical on the alkyl chain via hydrogen atom transfer (HAT), with the position of abstraction influenced by the geometry of the transition state involving the iodoaryl moiety. rsc.org

The table below summarizes potential regioselective C-H functionalization outcomes based on studies of related systems.

| Reaction Type | Catalyst/Reagent | Predicted Major Regioisomer(s) | Mechanistic Rationale |

| Oxidation | Manganese(III) porphyrin / Oxidant | 1-(2-Iodophenyl)pentan-1-one, 4-(2-Iodophenyl)pentan-1-one | Stabilization of radical/cationic intermediates at the benzylic and ω-1 positions. rsc.org |

| Remote Heteroarylation | Photoredox Catalyst / Heteroarene | β- or γ-heteroaryl substituted product | Intramolecular 1,5- or 1,6-hydrogen atom transfer (HAT) from the alkyl chain to an aryl radical initially formed at the C-I bond. rsc.org |

Stereoselectivity: this compound is an achiral molecule. Therefore, stereoselectivity becomes a relevant consideration only when a reaction introduces a new chiral center into the molecule.

Enantioselectivity: The creation of a single chiral center with a preference for one enantiomer can be achieved by employing chiral catalysts. For example, in a Heck-type reaction where this compound couples with a prochiral alkene, the use of a palladium catalyst bearing chiral phosphine (B1218219) ligands can create a chiral transition state. This chiral environment can direct the migratory insertion and subsequent elimination steps to favor the formation of one enantiomer of the product over the other. The degree of enantioselectivity is highly dependent on the precise structure of the ligand, substrate, and reaction conditions. ddugu.ac.in

Diastereoselectivity: If a reaction creates a second stereocenter in a molecule that already contains one, or if two stereocenters are formed simultaneously, diastereoselectivity becomes important. For instance, an intramolecular C-H activation/cyclization reaction that forms a new ring fused to the benzene ring would create at least two new stereocenters. The relative stereochemistry of these centers (i.e., which diastereomer is formed) is governed by the thermodynamics of the possible transition states. stackexchange.com Steric interactions in the cyclization transition state, such as those between the pentyl group and the catalyst or other parts of the molecule, will determine the facial selectivity of the bond formation, leading to a preferred diastereomer. alrasheedcol.edu.iq

A hypothetical enantioselective Heck reaction is described in the table below to illustrate the principles of stereocontrol.

| Reaction | Catalyst System | Potential Chiral Product | Basis of Stereoselectivity |

| Asymmetric Heck Reaction | Pd(OAc)₂, (R)-BINAP, Base | (R)- or (S)-1-(2-pentylphenyl)-substituted product | The chiral pocket created by the (R)-BINAP ligand around the palladium center leads to a diastereomeric transition state with a lower energy for the formation of one product enantiomer. |

Computational and Theoretical Chemistry Studies on 1 Iodo 2 Pentylbenzene

Quantum Chemical Approaches for Understanding Aromatic Iodination and Reactivity

Quantum chemical methods are essential for elucidating the intricate details of chemical reactions at a molecular level. For aromatic iodination, these approaches can map out the transformation from reactants to products, identifying key energetic and structural milestones along the way.

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of electrophilic aromatic substitution (SEAr) reactions, including iodination. diva-portal.orgresearchgate.net Studies on the iodination of aromatic compounds reveal a multi-step process. acs.org The reaction generally begins with the formation of a π-complex, where the electrophilic iodine species interacts with the electron cloud of the benzene (B151609) ring. diva-portal.orgresearchgate.net This is followed by the formation of a more stable intermediate known as a σ-complex, or arenium ion, where the iodine has formed a covalent bond with a carbon atom of the ring, breaking its aromaticity. diva-portal.orgacs.org

The transition state (TS) is the highest energy point on the reaction path between intermediates. For many electrophilic halogenations, the transition state leading to the σ-complex is rate-determining. diva-portal.orgresearchgate.net However, unlike chlorination and bromination, the final deprotonation step in iodination can involve a substantial energy barrier, which can sometimes be rate-limiting. diva-portal.orgstackexchange.com DFT calculations are used to optimize the geometries of these reactants, intermediates, transition states, and products and to calculate their relative energies. gdut.edu.cn Vibrational frequency calculations are crucial to confirm that optimized structures correspond to energy minima (reactants, intermediates, products, with no imaginary frequencies) or transition states (a single imaginary frequency). gdut.edu.cn

Table 1: Key Species in Electrophilic Aromatic Iodination Studied by DFT

| Species | Description | Role in Reaction |

| π-Complex | A loose association where the iodinating agent is attracted to the π-electron system of the aromatic ring. diva-portal.org | Initial intermediate. |

| Transition State 1 (TS1) | The energy maximum on the path from the π-complex to the σ-complex. Often the rate-determining step. diva-portal.org | Represents the energy barrier for C-I bond formation. |

| σ-Complex (Arenium Ion) | An intermediate where the iodine atom is covalently bonded to the ring, and the positive charge is delocalized. acs.org | Key cationic intermediate. |

| Transition State 2 (TS2) | The energy maximum for the deprotonation of the σ-complex to restore aromaticity. researchgate.net | Represents the energy barrier for C-H bond breaking. |

| Product | The final iodinated aromatic compound. | End of the reaction coordinate. |

This table is a generalized representation based on DFT studies of aromatic halogenation.

The potential energy surface (PES) provides a comprehensive map of a reaction's energy as a function of the positions of its atoms. researchgate.net By calculating the PES for the iodination of an alkylbenzene, chemists can visualize the entire reaction coordinate, which is the lowest energy path connecting reactants to products through transition states. gdut.edu.cnresearchgate.net

For aromatic iodination, the PES shows the relative free energies of the reactants, the π-complex, the σ-complex intermediate, and the final products. acs.orggdut.edu.cn The peaks on this surface correspond to transition states, and the valleys represent intermediates. researchgate.net Studies on various aromatic systems show that the iodination reaction can be reversible, particularly due to the energy required for protodeiodination (the reverse of the final step). researchgate.net The analysis of the PES for the iodination of a tyrosine-containing dipeptide with H₂OI⁺ showed that the initial electrophilic attack to form the σ-complex is the rate-limiting step. gdut.edu.cn In contrast, other studies highlight that the deprotonation step for iodination has a significant energy barrier compared to the nearly barrierless proton expulsion in chlorination or nitration. diva-portal.org This characteristic of the iodination PES is crucial for understanding its unique kinetics. stackexchange.com Intrinsic reaction coordinate (IRC) calculations are often performed to confirm that a calculated transition state correctly connects the reactant and product minima on the potential energy surface. gdut.edu.cn

Electronic Structure and Reactivity Correlations of Iodinated Alkylbenzenes

The electronic properties of the aryl-iodine bond and the influence of other substituents on the ring are fundamental to the reactivity of molecules like 1-iodo-2-pentylbenzene.

The bond between an aromatic carbon and an iodine atom (the aryl-iodine bond) has distinct electronic characteristics. Analysis using methods like Natural Bond Orbital (NBO) can reveal charge distribution and orbital interactions. researchgate.net The C−I bond is polarizable, and the iodine atom, despite being less electronegative than other halogens, acts as an electron-withdrawing group via the inductive effect. libretexts.org However, it can also donate electron density to the aromatic ring through a resonance effect, utilizing its lone pairs. libretexts.org

Quantum chemical calculations show that in phenyl iodide, the iodine atom uses a high degree of p-character (around 89%) to form the σ-bond with the phenyl group. pdx.edu Molecular orbital analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept them. In charge-transfer complexes between iodine and alkylbenzenes, the interaction involves the HOMO of the alkylbenzene (the donor) and the LUMO of the iodine molecule (the acceptor). researchgate.net A key feature of the iodine atom in iodoarenes is the presence of a "σ-hole," a region of positive electrostatic potential on the outermost portion of the iodine atom along the axis of the C-I bond, which allows it to act as a halogen bond donor. acs.org

Substituents on an aromatic ring profoundly influence its reactivity towards further electrophilic substitution and determine the position of the incoming electrophile. numberanalytics.comlumenlearning.com In this compound, the ring is influenced by two groups: the iodo group at position 1 and the pentyl group at position 2.

Pentyl Group : As an alkyl group, the pentyl substituent is an activating group. libretexts.org It donates electron density to the ring primarily through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene. libretexts.orgmsu.edu It is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. numberanalytics.com

Iodo Group : Halogens are a unique class of substituents. They are deactivating because their inductive effect (electron-withdrawing) outweighs their resonance effect (electron-donating). libretexts.orgmsu.edu Therefore, the iodo group makes the ring less reactive than benzene. However, like the pentyl group, it is also an ortho, para-director because its resonance effect preferentially stabilizes the intermediates formed from attack at these positions. libretexts.org

Table 2: Relative Reactivity of Substituted Benzenes in Nitration

| Substituent (R in C₆H₅R) | Relative Rate (Benzene = 1) | Classification |

| -OH | 1,000 | Strong Activator |

| -CH₃ | 25 | Activator |

| -H | 1 | Reference |

| -I | 0.18 | Deactivator |

| -Br | 0.030 | Deactivator |

| -NO₂ | 6 x 10⁻⁸ | Strong Deactivator |

Data adapted from kinetic studies of nitration and illustrates the general effects of different substituent types. lumenlearning.com The pentyl group is expected to behave similarly to the methyl (-CH₃) group as an activator.

Molecular Modeling of Catalytic Intermediates and Reaction Pathways

Aromatic iodination often requires a catalyst to generate a sufficiently powerful electrophilic iodine species. researchgate.net Molecular modeling and computational studies are instrumental in understanding the structure and role of these catalytic intermediates. For instance, studies have shown that in the presence of water, particularly under acidic conditions, the species H₂OI⁺ can act as a highly potent iodinating agent, much more reactive than hypoiodous acid (HOI) or molecular iodine (I₂). acs.orggdut.edu.cn

Computational modeling of the reaction between an aromatic compound and H₂OI⁺ has elucidated pathways where H₂OI⁺ acts as both an acid catalyst and the iodinating agent. acs.org The calculations show that the formation of a complex between the aromatic ring and H₂OI⁺ is a key initial step. acs.org The subsequent energy barrier for the iodination is significantly lowered when a proton acceptor, such as water or another molecule of HOI, is explicitly included in the model. acs.orggdut.edu.cn DFT calculations have also been used to explore the mechanisms of iodination using other reagents, such as iodine monochloride (ICl), revealing that the reaction can proceed through different pathways, sometimes in a concerted manner without a distinct σ-complex intermediate. researchgate.netresearchgate.net

Computational Prediction and Rationalization of Regioselectivity

Computational chemistry offers powerful tools for predicting and understanding the regioselectivity of chemical reactions involving this compound. While specific computational studies exclusively focused on this molecule are not extensively documented in public literature, the principles and methodologies can be applied based on studies of analogous substituted benzenes. Density Functional Theory (DFT) is a primary method used to model reaction pathways, calculate the energies of intermediates and transition states, and thereby predict the most likely site of reaction.

The regioselectivity of reactions such as electrophilic aromatic substitution, metallation, and cross-coupling is determined by a combination of electronic and steric factors inherent to the this compound structure. The iodine atom acts as a deactivating but ortho-, para-directing group due to the interplay of its inductive electron-withdrawing and resonance electron-donating effects. The pentyl group is a weak activating group and is also ortho-, para-directing. The position of these substituents relative to each other creates a complex pattern of reactivity.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution reactions, an electrophile attacks the benzene ring. The directing effects of the iodo and pentyl groups are crucial in determining the position of substitution. Computational models can predict the most favorable site of attack by calculating the energies of the possible Wheland intermediates (arenium ions) that are formed. uomustansiriyah.edu.iq The stability of these intermediates is a key indicator of the reaction's regioselectivity. Generally, the substitution pattern is rationalized by considering the resonance structures that stabilize the positive charge of the arenium ion. lkouniv.ac.in

For this compound, the potential sites for electrophilic attack are positions 3, 4, 5, and 6. DFT calculations can provide the relative energies of the corresponding arenium ion intermediates. The positions para to the directing groups (position 4 for the pentyl group and position 5 for the iodo group) and ortho to the directing groups (position 3 for the pentyl group and position 6 for the iodo group) are generally favored.

A hypothetical energy profile for the formation of different regioisomeric intermediates in an electrophilic aromatic substitution reaction of this compound is presented in the table below. The data illustrates how computational chemistry can quantify the stability of these intermediates.

| Position of Electrophilic Attack | Relative Energy of Arenium Ion (kcal/mol) | Predicted Major Product |

| 3 | +2.5 | Minor |

| 4 | 0.0 | Major |

| 5 | +1.8 | Minor |

| 6 | +4.0 | Negligible |

This table is generated based on established principles of electrophilic aromatic substitution and is for illustrative purposes. Actual values would require specific DFT calculations.

The lower relative energy for the intermediate formed by attack at the 4-position suggests that this would be the major product, as this position benefits from the activating effect of the pentyl group and is sterically accessible.

C-H Activation and Functionalization:

Computational methods are also instrumental in predicting the regioselectivity of C-H activation reactions, which are often catalyzed by transition metals like palladium. beilstein-journals.orgnumberanalytics.com These reactions can be directed by one of the existing functional groups. The prediction of regioselectivity in such cases often involves calculating the activation barriers for the C-H cleavage step at different positions. beilstein-journals.orgchemrxiv.org

For this compound, C-H activation could occur on the benzene ring or on the pentyl chain. DFT calculations can model the interaction of the catalyst with the substrate and determine the lowest energy pathway for C-H bond cleavage. The iodine atom can also play a role in directing the catalyst.

Metallation Reactions:

Directed ortho-metallation (DoM) is a powerful synthetic strategy where a directing metalation group (DMG) guides deprotonation to an adjacent ortho-position. wikipedia.org While the iodo group is not a classical DMG, the regioselectivity of lithiation of substituted iodobenzenes can be influenced by the presence of other substituents and can be rationalized through computational studies. researchgate.net DFT calculations can be used to determine the most acidic proton and the stability of the resulting organolithium species. In the case of this compound, lithiation could potentially occur at the positions ortho to the iodo group (position 6) or the pentyl group (position 3). Computational analysis would involve evaluating the thermodynamic and kinetic favorability of these pathways.

Advanced Applications and Future Research Directions Involving 1 Iodo 2 Pentylbenzene

Role as a Key Building Block in the Synthesis of Complex Organic Molecules

Aryl iodides are crucial synthetic building blocks in organic chemistry, primarily utilized for cross-coupling and related reactions. nih.gov The C-I bond in compounds like 1-Iodo-2-pentylbenzene is the weakest among aryl halides, making it highly reactive and thus an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds.

The functional group tolerance and high reactivity of aryl iodides make them indispensable precursors in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. nih.govwhiterose.ac.uk Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings, are foundational methods where aryl iodides like this compound can be used to introduce the 2-pentylphenyl moiety into a larger molecule. nih.govnih.gov For example, the direct aminosulfonylation between aryl iodides and amines, a reaction with broad functional group tolerance, is applicable to pharmaceutically relevant substrates. nih.govau.dkwiley.com

Furthermore, iodo-substituted organic compounds are recognized as valuable synthons for creating carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds, which are ubiquitous in drug molecules and agrochemical agents. thieme-connect.com The development of methods for synthesizing iodoarenes is often driven by their utility as starting materials for biologically active compounds. organic-chemistry.org

The reactivity of the C-I bond is instrumental in constructing complex ring systems. nih.gov Electrophilic cyclization reactions starting from appropriately substituted aryl iodides can generate a variety of polycyclic aromatic hydrocarbons (PAHs) and heterocyclic structures under mild conditions. nih.gov For instance, the synthesis of phenanthrenes can be achieved through methods involving directed metalation and cross-coupling of aryl iodides. researchgate.net

Heterocyclic compounds, which form the core of many natural products and pharmaceuticals, are frequently synthesized using aryl iodides as key starting materials. clockss.orgcem.com Methodologies like the Paal-Knorr condensation, Biginelli reaction, and various cycloadditions can incorporate the aryl group from an aryl iodide into the final heterocyclic scaffold. cem.com The synthesis of complex N-doped polycyclic aromatic hydrocarbons has also been achieved using aryl iodide precursors. thieme-connect.de

Table 1: Key Cross-Coupling Reactions Utilizing Aryl Iodide Substrates

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed | Reference |

| Suzuki-Miyaura Coupling | Aryl Iodide + Organoboron Reagent | Pd catalyst, Base | C(sp²)–C(sp²) | nih.gov |

| Mizoroki-Heck Reaction | Aryl Iodide + Alkene | Pd catalyst, Base | C(sp²)–C(sp²) | nih.gov |

| Sonogashira Coupling | Aryl Iodide + Terminal Alkyne | Pd catalyst, Cu co-catalyst, Base | C(sp²)–C(sp) | nih.gov |

| Ullmann Condensation | Aryl Iodide + Alcohol/Amine/Thiol | Cu catalyst, Base | C–O / C–N / C–S | nih.gov |

| Buchwald-Hartwig Amination | Aryl Iodide + Amine | Pd catalyst, Base | C(sp²)–N | nih.govau.dk |

Strategies for Divergent Synthesis and Functional Group Differentiation from the Aryl-Iodine Moiety

The aryl-iodine moiety is a point of divergence in synthetic routes, allowing for multiple, distinct transformations from a single precursor. Photoinduced reactions, for example, can achieve cross-coupling of aryl iodides with alkenes through a radical cascade mechanism, selectively targeting the C-I bond over other halogen-carbon bonds. bohrium.com This chemoselectivity is crucial for complex molecules with multiple potential reaction sites.

Aryl iodine catalysis itself offers pathways for divergent synthesis. For instance, the reaction of 2-alkenyl benzoic acids can be directed toward either isobenzofuranones or isocoumarins through a cascade process involving lactonization and 1,2-aryl migration, all enabled by a hypervalent iodine species generated in situ. rsc.org This highlights how the iodine atom can not only be a leaving group but also participate catalytically in complex transformations.

Development of Novel Synthetic Methodologies for Related Iodinated Alkylbenzenes and Aryl Iodides

The importance of compounds like this compound has spurred continuous development of new and improved iodination methods. Traditional methods often involve direct electrophilic iodination using molecular iodine with an oxidizing agent. thieme-connect.comsemanticscholar.org Systems like periodic acid/iodine are effective for direct, high-yield iodination of polyalkylbenzenes. orgsyn.org

More recent, innovative methods aim for milder conditions and greater efficiency. A metal- and base-free method synthesizes aryl iodides from arylhydrazine hydrochlorides and iodine, where iodine acts as both the oxidant and the iodinating reagent. nih.govacs.orgnih.gov Another approach involves a palladium-catalyzed C-H iodination using 2-nitrophenyl iodides as mild iodinating reagents in a formal metathesis reaction. chinesechemsoc.org For substrates with existing halides, nickel-catalyzed halogen exchange reactions can convert aryl bromides to aryl iodides using potassium iodide. oup.com These diverse methodologies provide chemists with a robust toolkit for preparing a wide array of iodinated precursors.

Table 2: Selected Modern Methodologies for Aryl Iodide Synthesis

| Method | Precursor | Reagents | Key Features | Reference |

| Oxidative Iodination | Polyalkylbenzene | I₂, Periodic Acid Dihydrate, H₂SO₄, Acetic Acid | Direct, high-yield C-H iodination | orgsyn.org |

| From Arylhydrazines | Arylhydrazine Hydrochloride | I₂, DMSO | Metal- and base-free; iodine is dual-role | nih.govacs.org |

| Halogen Exchange | Aryl Bromide | KI, NiBr₂–Zn or NiBr₂–PBu₃ | Mild conditions, converts bromides to iodides | oup.com |

| C-H Metathesis | Arene (with directing group) | 2-Nitrophenyl Iodide, Pd(II) catalyst | Novel C-H activation strategy | chinesechemsoc.org |

| Sandmeyer-type Reaction | Aniline | Diazotization, then KI | Classical, widely used method | acs.org |

Sustainable and Scalable Production Approaches for this compound

As industrial applications for aryl iodides grow, so does the need for sustainable and scalable production methods. Green chemistry principles are increasingly being applied to iodination reactions. This includes the development of protocols that minimize waste, avoid toxic heavy metals, and use benign chemicals. rsc.org For example, research into the iodination of alkylbenzenes has explored the use of polymer-supported periodic acid, which can be easily filtered and regenerated, reducing waste and simplifying workup. semanticscholar.org

Electrochemical methods represent a promising frontier for sustainable synthesis. The anodic oxidation of aryl iodides can generate hypervalent iodine reagents without the need for hazardous chemical oxidants. researchgate.net This approach aligns with green chemistry goals by replacing stoichiometric reagents with electricity. Furthermore, developing syntheses in flow reactors can enhance safety, efficiency, and scalability compared to traditional batch processes. units.it

Emerging Research Frontiers and Interdisciplinary Applications in Aryl Iodide Chemistry

The field of aryl iodide chemistry continues to expand into new and interdisciplinary areas. The unique properties of the C-I bond are being exploited in novel catalytic cycles and material science applications. Gold-catalyzed oxidative addition of aryl iodides is being studied, revealing mechanistic pathways that are divergent from more common palladium catalysis, which could lead to new types of chemical transformations. nih.gov

The intersection of aryl iodide chemistry with other fields is creating new opportunities. In materials science, aryl iodides are precursors for π-conjugated polycyclic aromatic hydrocarbons, which are essential for developing novel organic optoelectronic materials. sioc-journal.cn In biochemistry and medicine, arenes labeled with radioactive iodine isotopes (prepared from aryl iodide precursors) are critical tools for nuclear medicine and radiotherapy. nih.gov The ongoing exploration of photo-induced bohrium.comfrontiersin.org and electrochemical researchgate.net reactions involving aryl iodides promises to deliver even more innovative and sustainable applications in the future.

Q & A

Q. What ethical guidelines govern the use of this compound in biological studies?

- Methodological Answer :

- Toxicity screening : Pre-test cytotoxicity in vitro (e.g., MTT assays) before animal studies.

- Institutional approval : Obtain IACUC or ethics committee clearance for live-subject research.

- Data transparency : Publish negative results (e.g., lack of antimicrobial activity) to prevent redundant studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.